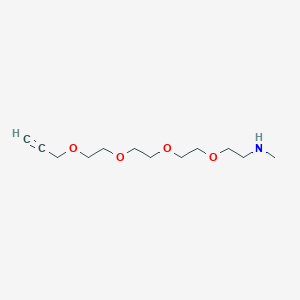

Propargyl-PEG4-methylamine

Descripción general

Descripción

Propargyl-PEG4-Methylamine is a PEG derivative containing a propargyl group and a methylamine group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The methylamine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .

Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis

The molecular weight of this compound is 245.3 g/mol . Its molecular formula is C12H23NO4 . It contains a total of 39 bonds; 16 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 triple bond, 1 secondary amine (aliphatic), and 4 ethers (aliphatic) .Chemical Reactions Analysis

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis

The molecular weight of this compound is 245.32 g/mol . Its molecular formula is C12H23NO4 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Aplicaciones Científicas De Investigación

1. Biochemistry of Polyamines

Propargyl-PEG4-methylamine, a derivative of propargyl amine, is relevant in the field of polyamine biochemistry, particularly in studying the roles of polyamines in cell growth and differentiation. Propargyl amine derivatives are key in understanding the regulation of polyamine levels and the enzymes involved in their metabolism in eukaryotes (Pegg, 1986).

2. Synthesis and Applications of Polysarcosine-Containing Copolymers

This compound plays a role in the synthesis of polysarcosine-containing copolymers, which are gaining attention as potential alternatives to poly(ethylene glycol) (PEG). These copolymers combine PEG-like properties with the advantages of being based on endogenous material, useful in various biomedical applications (Birke, Ling, & Barz, 2018).

3. Targeted Gene Delivery

This compound derivatives are utilized in the development of targeted gene delivery systems. The use of propargyl amine cored PAMAM dendrons modified with oligoamines for gene transfer demonstrates the potential of these compounds in targeted delivery applications, enhancing the efficacy of gene transfections (Yu et al., 2011).

4. Synthesis of Heterobifunctional Poly(ethylene glycol)

This compound is instrumental in synthesizing heterobifunctional PEG derivatives for biomedical applications. These derivatives, having various end groups like hydroxyl, carboxyl, and hydrazide, are significant in developing PEG-based bioconjugates (Lu & Zhong, 2010).

5. Biocompatibility of Chitosan Films

In biocompatibility studies, this compound-related compounds are used to modify chitosan films by blending with PEG. This modification enhances the biocompatibility of the materials, improving properties like protein adsorption and cell growth (Zhang et al., 2002).

6. Neuroprotective Effects

Propargylamine derivatives, including those related to this compound, show promise as neuroprotective agents, offering potential treatments for neurodegenerative diseases like Alzheimer's. Their ability to stabilize mitochondrial membranes and induce anti-apoptotic proteins makes them valuable in neuroprotection research (Weinstock et al., 2001).

Mecanismo De Acción

Target of Action

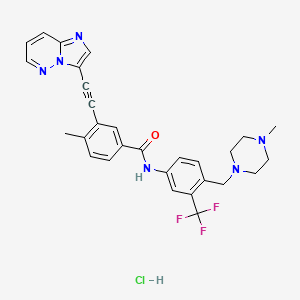

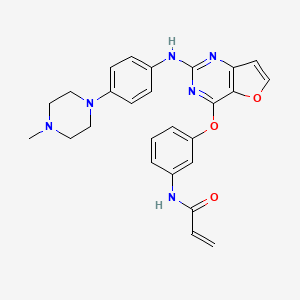

Propargyl-PEG4-methylamine is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage, allowing the compound to bind to its targets .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By recruiting an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade target proteins . This can disrupt the normal function of these proteins and lead to various downstream effects, depending on the specific target protein involved.

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media

Result of Action

The primary result of the action of this compound is the degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific proteins targeted. For example, if the target protein is involved in cell growth, its degradation could potentially slow down or stop the growth of cells.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Propargyl-PEG4-methylamine plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It acts as a linker that connects two different ligands, one for an E3 ubiquitin ligase and the other for the target protein. This compound is involved in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, forming stable triazole linkages with azide-bearing biomolecules . The methylamine group of this compound interacts with carboxylic acids, activated NHS esters, and carbonyls, facilitating various biochemical modifications .

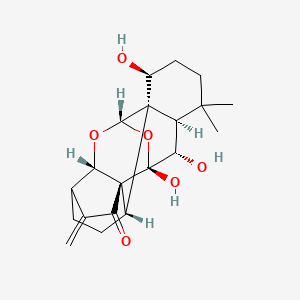

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By forming stable linkages with target proteins, it can modulate protein function and stability, leading to changes in cell signaling and gene expression. This compound can also affect cellular metabolism by interacting with metabolic enzymes and altering their activity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable triazole linkages with azide-bearing biomolecules through copper-catalyzed azide-alkyne cycloaddition. This reaction allows this compound to act as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins via the ubiquitin-proteasome system. Additionally, the methylamine group of this compound can react with carboxylic acids, activated NHS esters, and carbonyls, leading to various biochemical modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, although degradation products may influence its efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively modulate target protein function without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical modifications. The compound can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes. These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The hydrophilic PEG spacer of this compound enhances its solubility and distribution in aqueous media .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the efficacy of this compound in modulating target protein function and cellular processes .

Propiedades

IUPAC Name |

N-methyl-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-3-5-14-7-9-16-11-12-17-10-8-15-6-4-13-2/h1,13H,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXPKKWHNGLMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

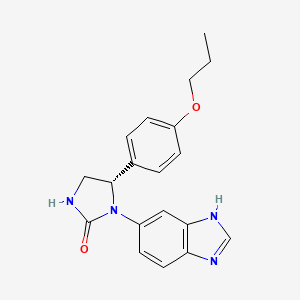

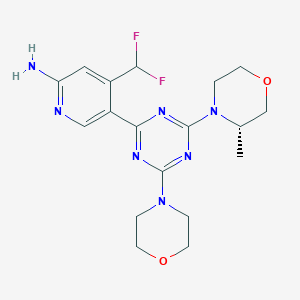

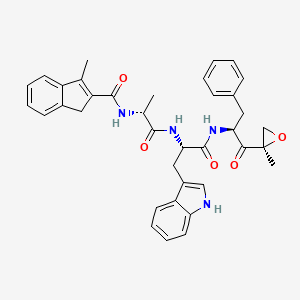

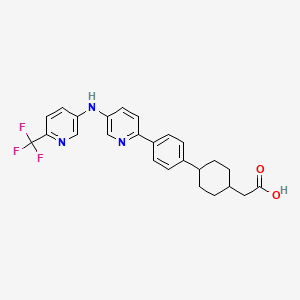

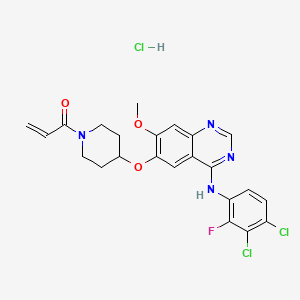

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)